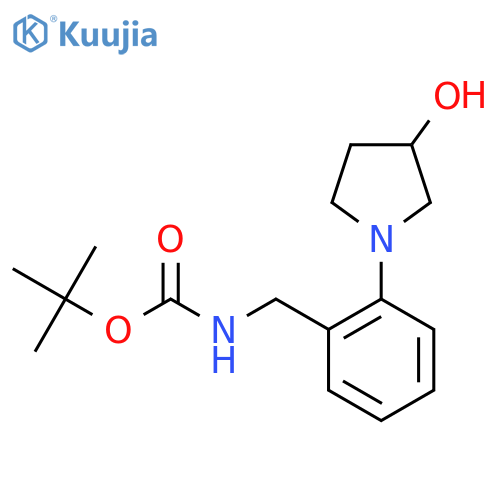

Cas no 2639456-47-4 (tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)

tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2639456-47-4

- EN300-27783994

- tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate

- tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate

-

- インチ: 1S/C16H24N2O3/c1-16(2,3)21-15(20)17-10-12-6-4-5-7-14(12)18-9-8-13(19)11-18/h4-7,13,19H,8-11H2,1-3H3,(H,17,20)

- InChIKey: ILCQVGMTMMYOAY-UHFFFAOYSA-N

- ほほえんだ: OC1CN(C2C=CC=CC=2CNC(=O)OC(C)(C)C)CC1

計算された属性

- せいみつぶんしりょう: 292.17869263g/mol

- どういたいしつりょう: 292.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 61.8Ų

tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27783994-0.25g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 0.25g |

$1038.0 | 2025-03-19 | |

| Enamine | EN300-27783994-0.1g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 0.1g |

$993.0 | 2025-03-19 | |

| Enamine | EN300-27783994-1g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 1g |

$1129.0 | 2023-09-09 | ||

| Enamine | EN300-27783994-10g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 10g |

$4852.0 | 2023-09-09 | ||

| Enamine | EN300-27783994-1.0g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 1.0g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-27783994-0.05g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 0.05g |

$948.0 | 2025-03-19 | |

| Enamine | EN300-27783994-0.5g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 0.5g |

$1084.0 | 2025-03-19 | |

| Enamine | EN300-27783994-10.0g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 10.0g |

$4852.0 | 2025-03-19 | |

| Enamine | EN300-27783994-2.5g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 2.5g |

$2211.0 | 2025-03-19 | |

| Enamine | EN300-27783994-5.0g |

tert-butyl N-{[2-(3-hydroxypyrrolidin-1-yl)phenyl]methyl}carbamate |

2639456-47-4 | 95.0% | 5.0g |

$3273.0 | 2025-03-19 |

tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate 関連文献

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate (CAS No. 2639456-47-4)

Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate, with the CAS number 2639456-47-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a tert-butyl group, a hydroxypyrrlidine moiety, and a phenylmethyl moiety, which collectively contribute to its unique chemical and biological properties.

The presence of the tert-butyl group in the molecular structure enhances the stability of the compound, making it more suitable for various chemical reactions and interactions. This group also influences the compound's solubility and metabolic pathways, which are critical factors in drug design and development. On the other hand, the hydroxypyrrlidine moiety introduces a polar functional group that can interact with biological targets, thereby potentially enhancing binding affinity and selectivity. This feature makes the compound an attractive candidate for further investigation in drug discovery.

The phenylmethyl moiety, also known as benzyl alcohol derivative, contributes to the compound's hydrophobicity and can influence its pharmacokinetic profile. This combination of structural features makes Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate a versatile compound with potential applications in multiple therapeutic areas. Recent studies have highlighted its role in exploring novel pharmacological targets and developing new drug candidates.

In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been shown to exhibit properties such as neuroprotective, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate may contribute to these activities by modulating specific biological pathways. For instance, the hydroxypyrrlidine moiety has been found to interact with enzymes and receptors involved in neurodegenerative diseases, suggesting potential therapeutic benefits.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to achieve the desired molecular structure. These synthetic approaches not only highlight the complexity of the compound but also demonstrate the expertise required in its production.

One of the most promising applications of Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate is in the field of oncology. Preliminary research has indicated that this compound may exhibit inhibitory effects on certain cancer cell lines by interfering with key signaling pathways involved in tumor growth and progression. The tert-butyl group's stabilizing effect on the molecule allows for prolonged interactions with biological targets, which could enhance therapeutic efficacy.

The hydroxypyrrlidine moiety's ability to form hydrogen bonds with biological molecules makes it an excellent candidate for designing molecules with high binding affinity. This property is particularly relevant in drug discovery efforts aimed at developing small-molecule inhibitors for enzyme targets. The phenylmethyl moiety further enhances these interactions by providing additional contact points with biological receptors.

Efforts are ongoing to optimize the pharmacokinetic properties of Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate through structural modifications. Researchers are exploring ways to improve its solubility, bioavailability, and metabolic stability while maintaining or enhancing its biological activity. These efforts are crucial for translating preclinical findings into effective clinical therapies.

The compound's potential extends beyond oncology; it has also shown promise in treating neurological disorders. Studies have suggested that carbamate derivatives can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The specific structural features of Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate may enable it to interact with these systems effectively.

In conclusion, Tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate (CAS No. 2639456-47-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a valuable tool for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

2639456-47-4 (tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate) 関連製品

- 1262523-37-4((4S)-4-Fluoroglutamine)

- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)

- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)

- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)

- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)

- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)

- 1218911-16-0(Carisoprodol-D7 solution)

- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)